molecular formula C15H14ClNO B14118641 N-(4-Benzylphenyl)-2-chloroacetamide

N-(4-Benzylphenyl)-2-chloroacetamide

Cat. No.: B14118641
M. Wt: 259.73 g/mol
InChI Key: HARZKAMSJNLSSX-UHFFFAOYSA-N
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Description

N-(4-Benzylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Benzylphenyl)-2-chloroacetamide typically involves the reaction of 4-benzylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Benzylphenylamine+Chloroacetyl chlorideThis compound+HCl\text{4-Benzylphenylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Benzylphenylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as N-(4-Benzylphenyl)-2-azidoacetamide or N-(4-Benzylphenyl)-2-thioacetamide can be formed.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Benzylphenyl)-2-chloroacetamide is primarily based on its ability to interact with biological targets through its functional groups. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and phenyl groups contribute to the compound’s overall hydrophobicity, facilitating its interaction with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

    N-(4-Benzylphenyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(4-Benzylphenyl)-2-iodoacetamide: Contains an iodine atom in place of chlorine.

    N-(4-Benzylphenyl)-2-fluoroacetamide: Fluorine atom replaces chlorine.

Comparison: N-(4-Benzylphenyl)-2-chloroacetamide is unique due to the presence of the chlorine atom, which influences its reactivity and interaction with biological targets. Compared to its bromo, iodo, and fluoro counterparts, the chloro derivative often exhibits different reactivity patterns and biological activities. The choice of halogen can significantly impact the compound’s pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-(4-benzylphenyl)-2-chloroacetamide

InChI

InChI=1S/C15H14ClNO/c16-11-15(18)17-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)

InChI Key

HARZKAMSJNLSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

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